N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide
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Overview
Description
N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a chlorophenyl and a phenyl group.
Preparation Methods
The synthesis of N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors. For instance, a common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized with formamide to yield the triazolopyrimidine core .
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Substitution Reactions: : The core structure can be further functionalized by introducing the propanamide group. This can be achieved through nucleophilic substitution reactions where the triazolopyrimidine core reacts with propanoyl chloride in the presence of a base such as triethylamine .
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Industrial Production: : Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, microwave-mediated synthesis at 140°C has been reported to yield high purity products within a short reaction time .
Chemical Reactions Analysis
N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, such as amines or alcohols .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols .
Scientific Research Applications
N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide has several scientific research applications:
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Medicinal Chemistry: : The compound has shown potential as an antimicrobial and antiviral agent. It has been evaluated for its activity against various bacterial strains and viruses, including HIV .
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Biological Studies: : The compound is used in biological studies to investigate its effects on cellular processes and pathways. It has been studied for its potential to inhibit specific enzymes and proteins involved in disease pathways .
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Industrial Applications: : In the industrial sector, the compound is used as an intermediate in the synthesis of other biologically active molecules. It is also explored for its potential use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific active sites on these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain proteases and kinases, which are involved in the regulation of cellular processes .
Comparison with Similar Compounds
N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide can be compared with other similar compounds, such as:
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7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: : This compound has a similar core structure but differs in the position of the chlorine atom on the phenyl ring .
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7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: : This compound has different substituents on the phenyl rings, which can lead to variations in its biological activity and properties .
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5,7-bis-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: : This compound has two chlorophenyl groups, which may enhance its activity against certain targets .
Properties
Molecular Formula |
C20H18ClN5O |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C20H18ClN5O/c1-2-18(27)23-19-24-20-22-16(13-6-4-3-5-7-13)12-17(26(20)25-19)14-8-10-15(21)11-9-14/h3-12,17H,2H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
WWQAACRTNOQRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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